
4-Cresolylcobamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cresolylcobamide, also known as 4-Cbi, is a cobamide derivative that has been extensively studied for its potential applications in biochemistry and medicine. This compound is a synthetic analog of vitamin B12, and it has been shown to have a variety of physiological and biochemical effects.
科学的研究の応用
4-Cresolylcobamide has been extensively studied for its potential applications in biochemistry and medicine. One of the primary applications of 4-Cresolylcobamide is as a cofactor for enzymes that are involved in the metabolism of various compounds. For example, 4-Cresolylcobamide has been shown to be a cofactor for the enzyme methionine synthase, which is involved in the synthesis of methionine from homocysteine.
作用機序
The mechanism of action of 4-Cresolylcobamide is not well understood, but it is believed to involve the binding of the compound to enzymes that require cobalamin as a cofactor. Once bound, 4-Cresolylcobamide can facilitate the transfer of methyl groups between compounds, which is essential for various biochemical processes.
Biochemical and Physiological Effects:
4-Cresolylcobamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the activity of methionine synthase, which can lead to increased methionine synthesis. Additionally, 4-Cresolylcobamide has been shown to increase the activity of other enzymes that are involved in the metabolism of various compounds.
実験室実験の利点と制限
One of the primary advantages of using 4-Cresolylcobamide in lab experiments is its stability and solubility. This compound is highly soluble in water, which makes it easy to work with in the laboratory. Additionally, it is stable under a variety of conditions, which makes it ideal for use in long-term experiments.
One of the limitations of using 4-Cresolylcobamide in lab experiments is its cost. This compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-Cresolylcobamide. One area of research could involve the development of new synthetic methods for 4-Cresolylcobamide that are more cost-effective. Additionally, further research could be conducted to better understand the mechanism of action of 4-Cresolylcobamide and its potential applications in medicine. Finally, research could be conducted to explore the potential use of 4-Cresolylcobamide as a diagnostic tool for certain diseases.
In conclusion, 4-Cresolylcobamide is a cobamide derivative that has been extensively studied for its potential applications in biochemistry and medicine. It is a stable and highly soluble compound that can be used as a cofactor for enzymes involved in the metabolism of various compounds. While its mechanism of action is not well understood, 4-Cresolylcobamide has been shown to have a variety of biochemical and physiological effects. While it has some limitations, there are several future directions for research on 4-Cresolylcobamide that could lead to new discoveries and applications in the field of biochemistry and medicine.
合成法
The synthesis of 4-Cresolylcobamide involves the reaction of 4-cresol with cobinamide, which is a cobalt-containing compound. This reaction results in the formation of 4-Cresolylcobamide, which is a stable and highly soluble compound. The synthesis of 4-Cresolylcobamide is relatively simple, and it can be performed using standard laboratory equipment.
特性
CAS番号 |
119637-75-1 |
|---|---|
製品名 |
4-Cresolylcobamide |
分子式 |
C62H86CoN13O15P- |
分子量 |
1343.3 g/mol |
IUPAC名 |
1-[3-[(4Z,9Z,14Z)-2,18-bis(2-amino-2-oxoethyl)-7,12,13,17-tetrakis(3-amino-3-oxopropyl)-3,5,8,8,13,15,18-heptamethyl-1,2,7,12,17,19-hexahydrocorrin-21-id-3-yl]propanoylamino]propan-2-yl [4-hydroxy-2-(hydroxymethyl)-5-(4-methylphenoxy)oxolan-3-yl] phosphate;cobalt(3+);dicyanide |
InChI |
InChI=1S/C60H88N11O15P.2CN.Co/c1-29-10-12-33(13-11-29)83-56-51(80)52(39(28-72)84-56)86-87(81,82)85-30(2)27-67-47(79)21-23-59(8)37(24-45(65)77)50-55-60(9,26-46(66)78)36(16-19-43(63)75)49(70-55)32(4)53-58(7,22-20-44(64)76)34(14-17-41(61)73)38(68-53)25-40-57(5,6)35(15-18-42(62)74)48(69-40)31(3)54(59)71-50;2*1-2;/h10-13,25,30,34-37,39,50-52,55-56,72,80H,14-24,26-28H2,1-9H3,(H15,61,62,63,64,65,66,67,68,69,70,71,73,74,75,76,77,78,79,81,82);;;/q;2*-1;+3/p-2 |
InChIキー |
ZFWXJHJHLMIQPY-UHFFFAOYSA-L |
異性体SMILES |
CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\3(C(C4C5C(C(C(=N5)/C(=C\6/C(C(C(=N6)/C=C\7/C(C(C(=N7)/C(=C3\[N-]4)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
SMILES |
CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC3(C(C4C5C(C(C(=N5)C(=C6C(C(C(=N6)C=C7C(C(C(=N7)C(=C3[N-]4)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
正規SMILES |
CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC3(C(C4C5C(C(C(=N5)C(=C6C(C(C(=N6)C=C7C(C(C(=N7)C(=C3[N-]4)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
同義語 |
4-cresolylcobamide p-CSCB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





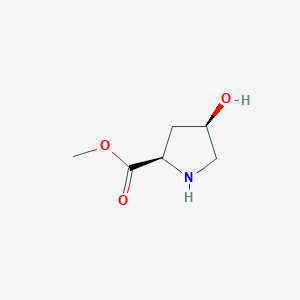


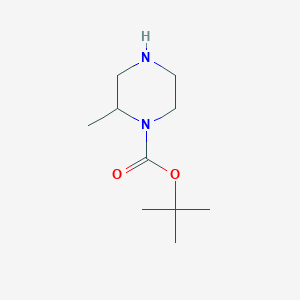
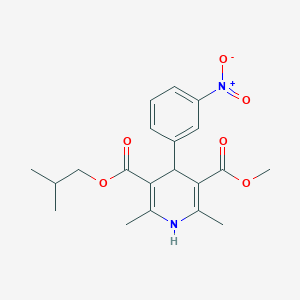

![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)
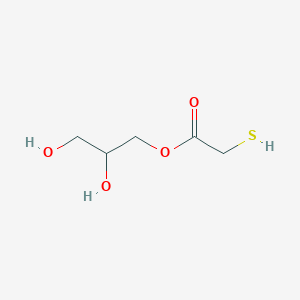
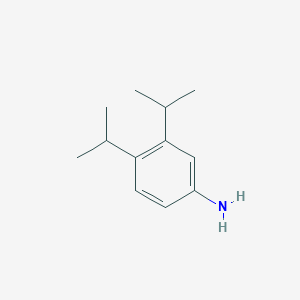

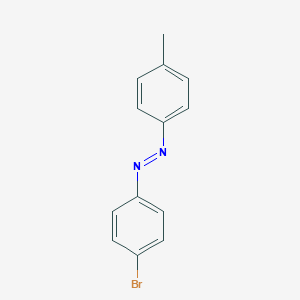
![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)